Cot inhibitor-2

Descripción

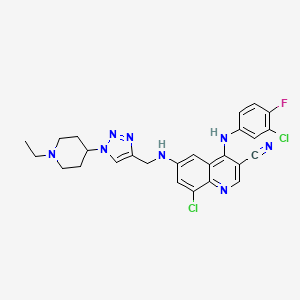

Structure

3D Structure

Propiedades

IUPAC Name |

8-chloro-4-(3-chloro-4-fluoroanilino)-6-[[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methylamino]quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25Cl2FN8/c1-2-36-7-5-20(6-8-36)37-15-19(34-35-37)14-31-18-9-21-25(33-17-3-4-24(29)22(27)10-17)16(12-30)13-32-26(21)23(28)11-18/h3-4,9-11,13,15,20,31H,2,5-8,14H2,1H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNZIIMWDVXPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2FN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657644 | |

| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915363-56-3 | |

| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Cot Inhibitor-2 in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cot/Tpl2 (Cancer Osaka Thyroid/Tumor Progression Locus 2), also known as MAP3K8, is a critical serine/threonine kinase that plays a pivotal role in the innate immune response, particularly in macrophages. It functions as a key regulator of the inflammatory cascade, primarily through the activation of the MEK-ERK signaling pathway. Dysregulation of Cot/Tpl2 activity is implicated in a range of inflammatory and autoimmune diseases. Cot inhibitor-2 is a potent and selective small molecule inhibitor of Cot/Tpl2, offering a valuable tool for dissecting its function and a potential therapeutic agent for inflammatory disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound in macrophages, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Inhibition of the Cot/Tpl2-MEK-ERK Signaling Axis

The primary mechanism of action of this compound in macrophages is the direct inhibition of the catalytic activity of Cot/Tpl2. In resting macrophages, Cot/Tpl2 is held in an inactive complex with the NF-κB1 precursor protein, p105.[1] Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) through Toll-like receptor 4 (TLR4), IκB kinase (IKK) phosphorylates p105, leading to its processing and the release of active Cot/Tpl2.[1]

Activated Cot/Tpl2 then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are crucial downstream effectors that regulate a multitude of cellular processes, including the transcription and post-transcriptional regulation of pro-inflammatory cytokines.[2]

This compound, by binding to the ATP-binding pocket of Cot/Tpl2, prevents the phosphorylation of MEK1/2, thereby blocking the entire downstream signaling cascade. This leads to a significant reduction in the production of key pro-inflammatory mediators.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and the effects on cytokine production.

| Inhibitor | Target | Assay Type | IC50 | Reference |

| This compound | Cot/Tpl2 (MAP3K8) | Enzymatic Assay | 1.6 nM | [3] |

| This compound | TNF-α production | LPS-stimulated human whole blood | 0.3 µM | [3] |

| C34 | Cot/Tpl2 | In vitro kinase assay | Not specified | [4] |

Table 1: Inhibitory Activity of Cot Inhibitors

| Treatment | Cell Type | Stimulus | Cytokine/Gene | Effect | Reference |

| Cot/Tpl2 knockout | Bone Marrow-Derived Macrophages (BMDMs) | LPS | TNF-α, IL-1β, IL-6 | Significantly reduced production | [2][4] |

| Cot/Tpl2 knockout | BMDMs | Adiponectin | TNF-α, IL-1α, IL-1β, IL-10 | Diminished release | [5] |

| Cot/Tpl2 knockout | BMDMs | Adiponectin | IL-12, CCL2 | Increased secretion | [5] |

| Cot inhibitor C34 | BMDMs | IL-4 + IL-13 | Retnla (M2 marker) | Reduced expression | [4] |

Table 2: Effects of Cot/Tpl2 Inhibition on Macrophage Cytokine and Gene Expression

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound in macrophages.

Caption: TLR4-mediated activation of the Cot/Tpl2-MEK-ERK pathway and its inhibition by this compound.

Caption: Downstream cellular effects of Cot/Tpl2 inhibition in macrophages.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound in macrophages.

Macrophage Culture and Treatment

Objective: To culture primary or cell line macrophages and treat them with this compound.

Materials:

-

Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs) for primary macrophages.

-

RAW 264.7 or THP-1 macrophage cell lines.

-

Complete RPMI-1640 or DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin).

-

M-CSF (for bone marrow-derived macrophages - BMDMs).

-

PMA (for THP-1 differentiation).

-

This compound (dissolved in DMSO).

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

Protocol:

-

Primary Macrophage Differentiation:

-

BMDMs: Culture bone marrow cells in complete medium supplemented with 20 ng/mL M-CSF for 7 days. Change the medium on day 3 and day 6.

-

Human Monocyte-Derived Macrophages (MDMs): Isolate monocytes from PBMCs by plastic adherence or magnetic sorting and culture in complete medium with 50 ng/mL M-CSF for 7 days.

-

-

Cell Line Culture:

-

Maintain RAW 264.7 cells in complete DMEM.

-

Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.

-

-

This compound Treatment:

-

Plate macrophages at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Pre-treat cells with the desired concentration of this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 1 hour before stimulation.

-

Stimulate cells with LPS (100 ng/mL) for the desired time points (e.g., 4, 8, 24 hours for cytokine analysis; 15-60 minutes for signaling pathway analysis).

-

Western Blot Analysis of ERK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

ECL substrate.

Protocol:

-

Lyse treated macrophages with RIPA buffer on ice.

-

Quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-ERK1/2 antibody (1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detect chemiluminescence using an imaging system.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory cytokines.

Materials:

-

RNA extraction kit (e.g., TRIzol).

-

cDNA synthesis kit.

-

SYBR Green or TaqMan master mix.

-

qRT-PCR instrument.

-

Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, Actb).

Protocol:

-

Extract total RNA from treated macrophages using an RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target genes.

-

A typical thermal cycling profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Macrophage Phagocytosis Assay

Objective: To evaluate the impact of this compound on the phagocytic capacity of macrophages.

Materials:

-

Fluorescently labeled particles (e.g., FITC-conjugated zymosan or fluorescent latex beads).

-

Macrophage culture medium.

-

Trypan blue solution.

-

Flow cytometer or fluorescence microscope.

Protocol:

-

Plate macrophages in a 24-well plate and treat with this compound as described above.

-

Add fluorescent particles to the cells at a particle-to-cell ratio of 10:1.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Wash the cells three times with ice-cold PBS to remove non-internalized particles.

-

Quench the fluorescence of surface-bound particles with trypan blue (0.2 mg/mL) for 1 minute.

-

Analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.

Assessment of Macrophage Lipid Accumulation

Objective: To determine the effect of this compound on lipid accumulation in macrophages.

Materials:

-

Oil Red O staining solution.

-

4% paraformaldehyde (PFA).

-

60% isopropanol.

-

Hematoxylin.

Protocol:

-

Culture and treat macrophages on glass coverslips in a 24-well plate.

-

Wash cells with PBS and fix with 4% PFA for 30 minutes.

-

Wash with PBS and then with 60% isopropanol for 5 minutes.

-

Stain with freshly prepared Oil Red O solution for 20 minutes.

-

Wash with 60% isopropanol and then with water.

-

Counterstain nuclei with hematoxylin for 1 minute.

-

Mount coverslips on slides and visualize lipid droplets under a microscope.

-

For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.

Conclusion

This compound is a powerful tool for investigating the role of the Cot/Tpl2 kinase in macrophage-mediated inflammation. Its mechanism of action centers on the potent and selective inhibition of the Cot/Tpl2-MEK-ERK signaling pathway, leading to a significant reduction in the production of pro-inflammatory cytokines. Furthermore, emerging evidence suggests a role for Cot/Tpl2 in regulating M2 macrophage polarization, phagocytosis, and lipid metabolism, highlighting the multifaceted impact of this kinase in macrophage biology. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate functions of Cot/Tpl2 and the therapeutic potential of its inhibitors in inflammatory diseases. Further research is warranted to fully elucidate the quantitative effects of this compound on a broader range of macrophage functions and to translate these findings into clinical applications.

References

- 1. Macrophage Phagocytosis Assay [protocols.io]

- 2. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Cot/tpl2 participates in the activation of macrophages by adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

The Critical Role of Cot/Tpl2 Inhibition in Attenuating TNF-alpha Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the serine/threonine kinase Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor Progression Locus 2) or MAP3K8, in the inflammatory cascade leading to the production of Tumor Necrosis Factor-alpha (TNF-α). A comprehensive understanding of this pathway is critical for the development of novel anti-inflammatory therapeutics. This document provides a detailed overview of the Cot/Tpl2 signaling axis, the mechanism of action of its inhibitors, quantitative data on their efficacy, and detailed protocols for key experimental assays.

Introduction to Cot/Tpl2 and its Role in Inflammation

Cot/Tpl2 is a key mitogen-activated protein kinase kinase kinase (MAP3K) that functions as a critical downstream effector of various pro-inflammatory stimuli, including bacterial lipopolysaccharide (LPS) and TNF-α itself.[1][2][3] Its activation is a central event in the signaling cascade that ultimately leads to the production of TNF-α, a potent pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory diseases such as rheumatoid arthritis.[2][4] Cot/Tpl2 is an attractive therapeutic target because its inhibition can selectively block the inflammatory response without causing broad immunosuppression.[1]

The Cot/Tpl2 Signaling Pathway in TNF-α Production

The activation of Cot/Tpl2 and its subsequent downstream signaling is a tightly regulated multi-step process. Upon stimulation of cell surface receptors like Toll-like receptors (TLRs) by LPS or the TNF receptor (TNFR) by TNF-α, a signaling cascade is initiated that converges on the activation of Cot/Tpl2.

A key regulatory mechanism involves the interaction of Cot/Tpl2 with the NF-κB1 precursor protein, p105. In unstimulated cells, Cot/Tpl2 is held in an inactive complex with p105 and ABIN-2.[5] The activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent proteasomal degradation of p105, which releases Cot/Tpl2.[6] Once liberated, Cot/Tpl2 undergoes phosphorylation, including at Serine 400, leading to its full activation.[6]

Activated Cot/Tpl2 then directly phosphorylates and activates MEK1/2 (MAPK/ERK kinase 1/2).[2][7] MEK1/2, in turn, phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8] The activation of the Cot/Tpl2-MEK-ERK pathway is essential for the post-transcriptional regulation of TNF-α production, affecting mRNA stability and translation.[1][8]

Beyond the canonical MEK/ERK pathway, Cot/Tpl2 has also been shown to influence other signaling pathways, including the JNK and NF-κB pathways, in a cell-type and stimulus-specific manner.[8][9][10] For instance, in certain contexts, Cot/Tpl2 can promote the phosphorylation of the p65 subunit of NF-κB at Ser276, enhancing its transcriptional activity.[9][11]

Signaling Pathway Diagram

Caption: Cot/Tpl2 signaling cascade leading to TNF-α production.

This compound: Mechanism of Action and Efficacy

This compound is a potent and selective small molecule inhibitor of Cot/Tpl2 kinase.[12] Its primary mechanism of action is the direct inhibition of the catalytic activity of Cot/Tpl2, thereby preventing the phosphorylation of its downstream substrate, MEK1/2. This blockade of the Cot/Tpl2-MEK-ERK signaling cascade leads to a significant reduction in the production of TNF-α in response to inflammatory stimuli.

Quantitative Data on Cot/Tpl2 Inhibitors

The efficacy of this compound and other related compounds has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Cot/Tpl2 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Condition | Reference |

| This compound | Cot/Tpl2 | 1.6 | Enzymatic Assay | [12] |

| Compound 34 | Cot/Tpl2 | - | Potent inhibitor | [7][13] |

| Tpl2 Kinase Inhibitor | Tpl2 | 50 | Enzymatic Assay |

Table 2: Inhibition of TNF-α Production by Cot/Tpl2 Inhibitors in Cellular Assays

| Inhibitor | Cell Type | Stimulus | IC50 (µM) | Reference |

| This compound | Human Whole Blood | LPS | 0.3 | [12] |

| Compound 34 | Human Whole Blood | LPS | - | [7] |

| Tpl2 Kinase Inhibitor | Human Monocytes | LPS | 0.7 | |

| Tpl2 Kinase Inhibitor | Human Whole Blood | LPS | 8.5 |

Table 3: In Vivo Efficacy of Cot/Tpl2 Inhibitors

| Inhibitor | Animal Model | Dose | % Inhibition of TNF-α | Reference |

| This compound | Rat | 25 mg/kg (p.o.) | 83% | [12] |

| Compound 34 | Rat | - | Good efficacy | [7][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of Cot/Tpl2 in TNF-α production and to evaluate the efficacy of its inhibitors.

Cot/Tpl2 Kinase Assay

This assay measures the direct enzymatic activity of Cot/Tpl2 and is used to determine the IC50 of inhibitors.

Materials:

-

Recombinant active Cot/Tpl2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)

-

ATP

-

Substrate (e.g., inactive MEK1)

-

Cot/Tpl2 inhibitor (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Microplate reader

Protocol:

-

Prepare serial dilutions of the Cot/Tpl2 inhibitor in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant Cot/Tpl2 enzyme, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (inactive MEK1).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.

TNF-α ELISA

This assay quantifies the amount of TNF-α secreted by cells in response to a stimulus.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells - PBMCs)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics

-

Stimulus (e.g., Lipopolysaccharide - LPS)

-

Cot/Tpl2 inhibitor

-

Human or mouse TNF-α ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or BioLegend)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the Cot/Tpl2 inhibitor for 1-2 hours.

-

Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours).

-

Collect the cell culture supernatant.

-

Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples based on the standard curve.

Western Blot for Phosphorylated ERK and p38

This technique is used to assess the activation state of downstream kinases in the MAPK pathway.

Materials:

-

Cells treated as described in the TNF-α ELISA protocol.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, and a loading control like anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK1/2 and a loading control to normalize the data.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cells (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Transfection reagent

-

Stimulus (e.g., TNF-α or LPS)

-

Cot/Tpl2 inhibitor

-

Luciferase assay system

-

Luminometer

Protocol:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After 24-48 hours, pre-treat the cells with the Cot/Tpl2 inhibitor.

-

Stimulate the cells with TNF-α or LPS.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Experimental Workflow Diagram

Caption: Workflow for assessing Cot/Tpl2 inhibitor efficacy.

Conclusion

Cot/Tpl2 is a well-validated and critical node in the inflammatory signaling pathway leading to the production of TNF-α. The development of potent and selective inhibitors, such as this compound, represents a promising therapeutic strategy for a multitude of inflammatory disorders. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Cot/Tpl2 and to advance the development of novel anti-inflammatory agents targeting this key kinase.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. bowdish.ca [bowdish.ca]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human TNF-alpha ELISA Kit Elisa Kit KE00068 | Proteintech [ptglab.com]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating Innate Immunity with Cot Inhibitor-2

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of innate immunity, the serine/threonine kinase Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor Progression Locus 2) or MAP3K8, has emerged as a critical signaling node.[1][2] Positioned downstream of key pattern recognition receptors and cytokine receptors, Cot/Tpl2 is an essential mediator of inflammatory responses, primarily through its activation of the MEK/ERK pathway.[3][4] Its pivotal role in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) has made it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[2][3]

This technical guide provides an in-depth overview of the use of Cot inhibitor-2 , a potent and selective small molecule inhibitor, as a research tool to dissect the signaling pathways of innate immunity. We will cover the core signaling cascades, present quantitative data on the effects of Cot/Tpl2 inhibition, provide detailed experimental protocols, and visualize key processes to empower researchers in their investigations.

The Cot/Tpl2 Signaling Axis in Innate Immunity

Cot/Tpl2 functions as a MAP3K, a crucial upstream activator of the MAPK cascades. In resting cells, Cot/Tpl2 is held in an inactive state through a complex with the NF-κB1 precursor protein, p105, and ABIN-2 (A20-binding inhibitor of NFκB2).[5] Upon stimulation of Toll-like receptors (TLRs), such as TLR4 by lipopolysaccharide (LPS), or cytokine receptors like TNFR and IL-1R, the IκB kinase (IKK) complex is activated.[5][6] IKKβ-mediated phosphorylation of p105 triggers its processing, leading to the release of active Cot/Tpl2.[5][7] Once liberated, Cot/Tpl2 directly phosphorylates and activates MEK1/2, which in turn phosphorylates and activates the downstream MAP kinases, ERK1/2.[3][8]

This activation of the ERK1/2 pathway is indispensable for the post-transcriptional regulation of key inflammatory cytokines, most notably TNF-α.[5] Cot/Tpl2 signaling has been shown to control the stability and translation of cytokine mRNAs. While its primary and most well-defined role is the activation of the MEK/ERK pathway, Cot/Tpl2 can also influence JNK and NF-κB signaling in a manner that is specific to the cell type and the nature of the stimulus.[9]

This compound: A Potent Chemical Probe

"this compound" is a potent, selective, and orally active inhibitor of Cot/Tpl2 kinase.[10] Its high specificity makes it an excellent tool for elucidating the precise role of Cot/Tpl2 in cellular signaling cascades without the confounding off-target effects common to less selective kinase inhibitors.

| Property | Value | Reference |

| Target | Cot (Tpl2/MAP3K8) | [10] |

| IC₅₀ (Enzymatic Assay) | 1.6 nM | [10] |

| IC₅₀ (LPS-stimulated human whole blood TNF-α production) | 0.3 µM | [10] |

| In Vivo Efficacy (Rat) | 83% inhibition of LPS-induced TNF-α at 25 mg/kg (p.o.) | [10] |

Quantitative Effects of Cot/Tpl2 Inhibition on Cytokine Production

Genetic deletion or pharmacological inhibition of Cot/Tpl2 profoundly impacts the production of key inflammatory mediators. The tables below summarize quantitative data from studies using Cot/Tpl2 knockout (KO) macrophages, demonstrating the kinase's critical role in cytokine secretion following different stimuli.

Table 1: Cytokine Production in LPS-Stimulated Bone Marrow-Derived Macrophages (BMDM) [8]

| Cytokine | Condition | Wild-Type (WT) Concentration (pg/mL) | Cot/tpl2 KO Concentration (pg/mL) | % Reduction in KO |

| TNF-α | LPS (3h) | ~1500 | ~250 | ~83% |

| IL-6 | LPS (8h) | ~1200 | ~400 | ~67% |

| KC (CXCL1) | LPS (8h) | ~12000 | ~3000 | ~75% |

| Data are approximated from graphical representations in the source publication for illustrative purposes. |

Table 2: Cytokine Secretion in Adiponectin (APN)-Stimulated Macrophages [7]

| Cytokine/Chemokine | Wild-Type (WT) vs. Cot/tpl2 KO | Observation |

| IL-12 | KO > WT | Secretion is increased in the absence of Cot/tpl2. |

| CCL2 | KO > WT | Secretion is increased in the absence of Cot/tpl2. |

| TNF-α | WT > KO | Secretion is diminished in the absence of Cot/tpl2. |

| IL-1α | WT > KO | Secretion is diminished in the absence of Cot/tpl2. |

| IL-1β | WT > KO | Secretion is diminished in the absence of Cot/tpl2. |

| IL-10 | WT > KO | Secretion is diminished in the absence of Cot/tpl2. |

| This table reflects the relative changes in cytokine secretion, highlighting the differential regulatory role of Cot/Tpl2. |

Experimental Protocols for Investigating Cot/Tpl2 Function

Here we provide detailed methodologies for key experiments to probe the function of Cot/Tpl2 using a specific inhibitor like this compound.

Protocol 1: Macrophage Culture, Inhibition, and Stimulation

This protocol outlines the basic steps for preparing primary macrophages for an experiment.

-

Cell Isolation and Culture :

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in DMEM supplemented with 10% FBS, antibiotics, and 20% L929-cell conditioned medium (as a source of M-CSF) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).

-

Alternatively, use a macrophage cell line such as RAW264.7.

-

-

Cell Plating :

-

Plate the differentiated BMDMs or RAW264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA) and allow them to adhere overnight.

-

-

Inhibitor Pre-treatment :

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the inhibitor to the desired final concentration in cell culture medium.

-

Pre-incubate the cells with the this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.[7]

-

-

Stimulation :

Protocol 2: Analysis of ERK Activation by Western Blot

This method is used to measure the phosphorylation status of ERK1/2, a direct downstream target of the Cot/Tpl2-MEK pathway.[12]

-

Cell Lysis :

-

After stimulation, place the culture plate on ice and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification :

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer :

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

-

-

Re-probing for Total ERK :

-

To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.

-

Quantify band intensities using densitometry and present the data as the ratio of phospho-ERK to total-ERK.[12]

-

Protocol 3: Analysis of TNF-α Production by ELISA

ELISA (Enzyme-Linked Immunosorbent Assay) is a standard method for quantifying the concentration of a specific secreted cytokine in the cell culture supernatant.[13]

-

Sample Collection :

-

Following cell treatment and stimulation (e.g., for 4-24 hours), carefully collect the culture supernatant from each well.

-

Centrifuge the supernatant to remove any detached cells or debris.

-

-

ELISA Procedure (using a commercial kit) :

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

Wash the plate and block non-specific binding sites.

-

Add standards and the collected cell culture supernatants to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash again and add streptavidin-HRP conjugate.

-

Finally, add a substrate solution (e.g., TMB) and stop the reaction.[13]

-

-

Data Analysis :

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample.[14]

-

Conclusion

Cot/Tpl2 kinase is a central regulator of the innate immune response, orchestrating the production of inflammatory mediators critical for host defense. Potent and specific pharmacological agents like this compound are invaluable tools for researchers, enabling the precise dissection of the signaling pathways governed by this kinase. By employing the experimental frameworks detailed in this guide, scientists and drug development professionals can effectively investigate the role of Cot/Tpl2 in various inflammatory contexts, validate its function in disease models, and explore its potential as a therapeutic target.

References

- 1. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Crystal Structure of Cancer Osaka Thyroid Kinase Reveals an Unexpected Kinase Domain Fold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toll-Like Receptor 2-Tpl2-Dependent ERK Signaling Drives Inverse Interleukin 12 Regulation in Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2) PROTEIN KINASE IN GLIAL INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TPL2 kinase action and control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cot/tpl2 participates in the activation of macrophages by adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cot/tpl2-MKK1/2-Erk1/2 controls mTORC1-mediated mRNA translation in Toll-like receptor–activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tpl2/cot signals activate ERK, JNK, and NF-kappaB in a cell-type and stimulus-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

Initial Studies on Cot inhibitor-2 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical evaluation of Cot inhibitor-2, a novel small molecule targeting the Cot/Tpl2/MAP3K8 kinase. The data and protocols herein are synthesized from foundational research methodologies and publicly available information on Cot kinase signaling in oncology.

Introduction to Cot/Tpl2 Kinase in Cancer

Tumor progression locus 2 (Tpl2), also known as Cot or MAP3K8, is a serine/threonine kinase that functions as a critical node in intracellular signaling.[1][2] It is a key regulator of the mitogen-activated protein kinase (MAPK) cascade, specifically activating MEK, which in turn phosphorylates and activates ERK.[3] The Tpl2/MEK/ERK pathway is essential for transducing signals from various upstream receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and IL-1R.[2][3]

Dysregulation of the Tpl2 signaling pathway has been implicated in numerous human cancers.[1] Elevated Tpl2 activity can promote tumorigenesis and cancer progression by driving cell proliferation, survival, inflammation, and invasion.[1][2] In certain contexts, such as KRAS-mutant pancreatic cancer, Tpl2 has been identified as an essential kinase that propels both MAPK and NF-κB signaling cascades, making it a compelling therapeutic target.[4][5][6] this compound is a potent, ATP-competitive small molecule designed to selectively block the kinase activity of Tpl2.

Quantitative In Vitro Efficacy

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using a standard cell viability assay.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Cot/Tpl2 Status | IC50 (µM) of this compound (72h treatment) |

| MCF7 | Breast Cancer | Amplified | 2.5 |

| MDA-MB-231 | Breast Cancer | Normal | 8.1 |

| PANC-1 | Pancreatic Cancer | KRAS-mutant | 1.8 |

| A375 | Melanoma | BRAF V600E | 5.2 |

| HCT116 | Colon Cancer | KRAS-mutant | 3.0 |

Note: The data presented in this table is a representative summary based on typical findings for kinase inhibitors in early-stage research and is for illustrative purposes.

Mechanism of Action: Signaling Pathway Modulation

To confirm that this compound functions by targeting the intended signaling pathway, Western blot analysis was performed. Treatment with the inhibitor led to a dose-dependent decrease in the phosphorylation of MEK and ERK, the primary downstream effectors of Tpl2, without affecting their total protein levels.

Cot/Tpl2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical Cot/Tpl2 signaling cascade and the mechanism of action for this compound.

Caption: Cot/Tpl2 (MAP3K8) signaling pathway and inhibition by this compound.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7][8][9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8] Incubate for 4 hours at 37°C.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[8][10]

-

Data Analysis: Correct for background absorbance and calculate cell viability as a percentage relative to the vehicle-treated control.[7] Plot the results to determine the IC50 value.

Western Blotting for Pathway Analysis

Western blotting is used to detect the phosphorylation status of key proteins in the signaling cascade.[11][12]

-

Cell Lysis: Plate cells and treat with this compound for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.[11] Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin).[11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) versus necrosis.[13][14]

-

Cell Treatment and Collection: Treat cells with this compound for 48 hours. Collect both adherent and floating cells.[14]

-

Washing: Wash the collected cells (1-5 x 10⁵) once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[13]

Experimental Workflow Visualization

The general workflow for evaluating a novel kinase inhibitor like this compound is depicted below.

Caption: Standard workflow for in vitro characterization of this compound.

References

- 1. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]

- 3. THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2) PROTEIN KINASE IN GLIAL INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]

- 5. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Protocols | USF Health [health.usf.edu]

An In-depth Technical Guide to the Physicochemical Properties of Cot Inhibitor-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Cot inhibitor-2, a potent and selective inhibitor of Cancer Osaka Thyroid (Cot) kinase, also known as Tumor progression locus 2 (Tpl2) or MAP3K8. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways.

Physicochemical Properties

This compound, with the chemical name 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(1-ethyl-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-3-quinolinecarbonitrile, is a small molecule inhibitor with significant oral activity.[1] Its key physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(1-ethyl-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]- | [2] |

| Synonyms | This compound, Tpl2 inhibitor, MAP3K8 inhibitor | [1] |

| CAS Number | 915363-56-3 | [1][2] |

| Molecular Formula | C₂₆H₂₅Cl₂FN₈ | [2][3] |

| Molecular Weight | 539.43 g/mol | [2][4] |

| Appearance | Light yellow to green-yellow solid | [2] |

| Purity | ≥98% (LCMS: 99.65%) | [2][3] |

Table 2: Solubility and Stability

| Property | Value | Reference |

| Solubility | DMSO: ≥ 100 mg/mL (185.38 mM) Ethanol: up to 20 mM | [3][5] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |

| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | [2][6] |

Biological Activity

This compound is a highly potent inhibitor of Cot/Tpl2 kinase and demonstrates significant anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α).

Table 3: In Vitro and In Vivo Activity

| Parameter | Value | Species/System | Reference |

| Cot/Tpl2 IC₅₀ | 1.6 nM | Enzymatic Assay | [1] |

| TNF-α Production IC₅₀ | 0.3 µM | LPS-stimulated human whole blood | [1] |

| Selectivity | >6875-fold over EGFR | Kinase Assays | [3] |

| In Vivo Efficacy | 83% inhibition of LPS-induced TNF-α production | Rat (25 mg/kg, p.o.) | [1] |

| Pharmacokinetics (Rat) | Cₘₐₓ: 517 ng/mL (0.89 µM) AUC: 4841 ng·h/mL | 100 mg/kg, p.o. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on established methods for kinase inhibitor profiling and cytokine release assays.

Cot/Tpl2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a representative HTRF-based assay to determine the in vitro potency of this compound against its target kinase. HTRF assays are a common method for high-throughput screening and inhibitor characterization.[7][8][9][10]

Objective: To determine the IC₅₀ value of this compound against Cot/Tpl2 kinase.

Materials:

-

Recombinant human Cot/Tpl2 enzyme

-

Biotinylated kinase substrate (e.g., a peptide derived from MEK1)

-

ATP (Adenosine triphosphate)

-

This compound (serial dilutions)

-

HTRF Kinase Assay Buffer

-

Europium (Eu³⁺) cryptate-labeled anti-phosphoserine/threonine antibody (donor fluorophore)

-

Streptavidin-XL665 (acceptor fluorophore)

-

EDTA (to stop the reaction)

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the HTRF kinase assay buffer.

-

Enzyme Reaction: a. In a 384-well plate, add the Cot/Tpl2 enzyme and the biotinylated substrate to the assay buffer. b. Add the diluted this compound or vehicle (DMSO) to the respective wells. c. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Kₘ for ATP to ensure sensitivity for ATP-competitive inhibitors. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: a. Stop the kinase reaction by adding EDTA. b. Add a pre-mixed solution of Eu³⁺ cryptate-labeled anti-phospho-antibody and Streptavidin-XL665. c. Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

-

Data Acquisition: a. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (acceptor emission) after excitation at 320-340 nm. b. The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the amount of phosphorylated substrate.

-

Data Analysis: a. Plot the HTRF ratio against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Inhibition of TNF-α Production in LPS-Stimulated Human Whole Blood

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its effect on TNF-α production in a physiologically relevant ex vivo system.[5][11][12]

Objective: To determine the IC₅₀ value of this compound for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human whole blood.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (serial dilutions)

-

RPMI 1640 medium

-

Phosphate-buffered saline (PBS)

-

ELISA (Enzyme-Linked Immunosorbent Assay) kit for human TNF-α

-

96-well cell culture plates

-

Centrifuge

Procedure:

-

Blood Handling: Use fresh human whole blood within a few hours of collection.

-

Assay Setup: a. In a 96-well plate, add a defined volume of whole blood to each well. b. Add serial dilutions of this compound or vehicle (DMSO) to the wells and pre-incubate for a short period (e.g., 30 minutes) at 37°C.

-

Stimulation: a. Add LPS to the wells to a final concentration known to induce a robust TNF-α response (e.g., 10-100 ng/mL). Include unstimulated (no LPS) and vehicle-treated controls. b. Incubate the plate for 4-6 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Sample Collection: a. After incubation, centrifuge the plate to pellet the blood cells. b. Carefully collect the plasma supernatant from each well for TNF-α measurement.

-

TNF-α Quantification (ELISA): a. Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the plasma samples, followed by a detection antibody, an enzyme conjugate, and a substrate for color development. b. Read the absorbance on a microplate reader.

-

Data Analysis: a. Generate a standard curve using recombinant human TNF-α. b. Calculate the concentration of TNF-α in each plasma sample from the standard curve. c. Plot the percentage of TNF-α inhibition against the logarithm of the this compound concentration. d. Fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving Cot/Tpl2 and a typical experimental workflow for inhibitor testing.

Cot/Tpl2 Signaling Pathway

Cot/Tpl2 is a crucial MAP3 kinase that is activated downstream of various immune receptors, including Toll-like receptors (TLRs), TNF receptor (TNFR), and IL-1 receptor (IL-1R).[8][13][14][15] Upon activation, Cot/Tpl2 phosphorylates and activates MEK1/2, which in turn activates the ERK1/2 MAP kinases. This cascade ultimately leads to the transcription and production of pro-inflammatory cytokines like TNF-α. This compound blocks this pathway at the level of Cot/Tpl2, thereby reducing the inflammatory response.

Caption: The Cot/Tpl2 signaling cascade leading to TNF-α production and its inhibition by this compound.

Experimental Workflow for this compound Characterization

This diagram illustrates a typical workflow for the preclinical characterization of a kinase inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.

Caption: A generalized workflow for the characterization of this compound.

References

- 1. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions | PLOS One [journals.plos.org]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis and Biological Evaluation of Some [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophages in multiple myeloma: emerging concepts and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. Tumour necrosis factor (TNF) gene polymorphism influences TNF-alpha production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hoelzel-biotech.com [hoelzel-biotech.com]

- 14. pnas.org [pnas.org]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to Cot Inhibitor-2: A Validated Chemical Probe for MAP3K8 (TPL2/COT)

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Mitogen-activated protein kinase kinase kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2) or Cancer Osaka Thyroid (COT), is a critical serine/threonine kinase. It functions as an essential node in inflammatory signaling cascades, primarily by activating the MEK-ERK pathway.[1][2] MAP3K8 is activated by stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF), making it a key regulator of innate and adaptive immunity.[2][3][4] Given its role in diseases characterized by chronic inflammation and in some cancers, there is significant interest in developing selective inhibitors to probe its function and as potential therapeutics.[2][5]

This whitepaper provides an in-depth technical overview of Cot inhibitor-2 , a potent and selective chemical probe for MAP3K8. We present its biochemical and cellular activity profile, detailed experimental methodologies for its characterization, and visual diagrams of the relevant signaling pathways and validation workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to investigate MAP3K8 biology.

Quantitative Data for this compound

This compound has been characterized as a potent, selective, and orally active inhibitor of MAP3K8.[6][7] Its efficacy has been demonstrated in both biochemical and cellular assays, as well as in an in vivo model of inflammation.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Target/Assay | Value | Reference |

| Biochemical Potency (IC₅₀) | MAP3K8 (TPL2/COT) Kinase | 1.6 nM | [6][7][8] |

| Cellular Potency (IC₅₀) | LPS-induced TNF-α production (human whole blood) | 0.3 µM (300 nM) | [6][7][9] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Rats

| Parameter | Condition | Value | Reference |

| Cₘₐₓ | 100 mg/kg, oral administration | 517 ng/mL (0.89 µM) | [6] |

| AUC | 100 mg/kg, oral administration | 4841 ng·h/mL | [6] |

| In Vivo Efficacy | Inhibition of LPS-induced TNF-α production | 83% at 25 mg/kg, p.o. | [6] |

Key Experimental Protocols

The validation of this compound as a chemical probe involves a series of standardized biochemical and cellular assays. The general methodologies are outlined below.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the direct inhibitory effect of a compound on MAP3K8 kinase activity.

-

Principle: An HTRF assay measures the phosphorylation of a substrate peptide by the MAP3K8 kinase. The assay uses a europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled peptide substrate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition of the kinase reduces phosphorylation, leading to a decrease in the HTRF signal.

-

Methodology:

-

Reagents: Recombinant human MAP3K8 enzyme, biotinylated substrate peptide (e.g., a MEK1-derived peptide), ATP, assay buffer, anti-phospho-substrate antibody labeled with a donor fluorophore, and a streptavidin-conjugated acceptor fluorophore.

-

Procedure: a. Add MAP3K8 enzyme to wells of a low-volume 384-well plate containing serial dilutions of this compound in DMSO. b. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. c. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagents (donor-labeled antibody and acceptor-labeled streptavidin). e. Incubate for a second period to allow for antibody-peptide binding. f. Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths.

-

Data Analysis: The ratio of the two emission signals is calculated. IC₅₀ values are determined by fitting the inhibitor concentration-response data to a four-parameter logistic equation.

-

Cellular TNF-α Production Assay

This assay measures the ability of this compound to block a key downstream functional consequence of MAP3K8 activation in a physiologically relevant cell system.

-

Principle: In immune cells like monocytes, LPS activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that includes MAP3K8.[2] MAP3K8 activation is essential for the subsequent production and release of the pro-inflammatory cytokine TNF-α.[2] The inhibitor's potency is measured by its ability to reduce TNF-α secretion.

-

Methodology:

-

Cell System: Freshly drawn human whole blood or isolated primary human monocytes.

-

Procedure: a. Pre-incubate the human whole blood or monocytes with serial dilutions of this compound for a defined period (e.g., 1 hour). b. Stimulate the cells by adding LPS (e.g., 100 ng/mL). c. Incubate the culture for a further period (e.g., 4-6 hours) at 37°C. d. Pellet the cells by centrifugation. e. Collect the supernatant (plasma or cell culture medium).

-

Quantification: Measure the concentration of TNF-α in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay (e.g., Luminex).

-

Data Analysis: Calculate the percent inhibition of TNF-α production at each inhibitor concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value using a non-linear regression curve fit.

-

Visualizations: Pathways and Workflows

MAP3K8 (TPL2/COT) Signaling Pathway

The following diagram illustrates the central role of MAP3K8 in transducing inflammatory signals from cell surface receptors to the MAPK and NF-κB pathways.

Caption: MAP3K8 signaling cascade initiated by TLR4/IL-1R activation.

Experimental Workflow for Chemical Probe Validation

This workflow outlines the critical steps required to validate a small molecule as a high-quality chemical probe for its intended target.

Caption: Step-wise workflow for validating a chemical probe.

Logical Framework for an Ideal Chemical Probe

This diagram illustrates the key criteria that a compound must meet to be considered a high-quality, reliable chemical probe for target validation.

Caption: Core criteria defining a high-quality chemical probe.

References

- 1. Reactome | MAP3K8 (TPL2)-dependent MAPK1/3 activation [reactome.org]

- 2. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Effect of MAP3K8 on Prognosis and Tumor-Related Inflammation in Renal Clear Cell Carcinoma [frontiersin.org]

- 4. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]

- 5. journals.plos.org [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 所有产品 | Selleck.cn [selleck.cn]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Role of Cot Inhibitor-2 in Modulating the MEK/ERK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Cot inhibitor-2, a potent and selective small molecule inhibitor of the serine/threonine kinase Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor Progression Locus 2) or MAP3K8. Cot/Tpl2 is a critical upstream regulator of the MEK/ERK signaling cascade, a pivotal pathway in cell proliferation, differentiation, and inflammatory responses. Dysregulation of this pathway is implicated in various pathologies, including cancer and inflammatory diseases. This document details the mechanism of action of this compound, its inhibitory effects on the MEK/ERK pathway, and provides comprehensive experimental protocols for its characterization. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to Cot/Tpl2 and the MEK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are fundamental signal transduction pathways that convert extracellular stimuli into a wide range of cellular responses. The MEK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is one of the most well-characterized MAPK cascades.[1] The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K or MEK), and a MAP Kinase (MAPK or ERK).

Cot/Tpl2 functions as a MAP3K, playing an essential role in the activation of the MEK/ERK pathway, particularly in response to inflammatory stimuli such as lipopolysaccharide (LPS).[2][3] Upon activation, Cot/Tpl2 phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate the downstream effector kinases, ERK1 and ERK2.[4][5] Activated ERK1/2 then translocate to the nucleus to regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that govern cellular processes like inflammation, proliferation, and survival.[1]

Given its central role in these processes, the Cot/Tpl2 kinase has emerged as a promising therapeutic target for diseases characterized by aberrant MEK/ERK signaling, such as rheumatoid arthritis and certain cancers.[2]

This compound: A Potent and Selective Cot/Tpl2 Inhibitor

This compound is a small molecule compound that has demonstrated high potency and selectivity for the Cot/Tpl2 kinase. Its inhibitory activity disrupts the upstream activation of the MEK/ERK pathway, thereby attenuating downstream signaling and associated cellular responses.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Cot/Tpl2 kinase domain. This binding event prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2. The inhibition of MEK activation leads to a reduction in ERK1/2 phosphorylation and a dampening of the entire signaling cascade.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Cot/tpl2-MKK1/2-Erk1/2 controls mTORC1-mediated mRNA translation in Toll-like receptor–activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Proto-Oncogene Tpl-2/Cot: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Regulator in Inflammatory and Oncogenic Signaling

The proto-oncogene Tpl-2 (Tumor progression locus 2), also known as Cot (Cancer Osaka Thyroid) or MAP3K8, is a critical serine/threonine kinase that functions as a key signaling node in a variety of cellular processes.[1][2] This technical guide provides a comprehensive overview of Tpl-2, with a focus on its core functions, signaling pathways, and relevance in disease. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important therapeutic target.

Core Function and Regulation

Tpl-2 is a member of the MAP3K (Mitogen-Activated Protein Kinase Kinase Kinase) family and plays a pivotal role in transmitting upstream signals to downstream effector pathways, primarily the MAPK/ERK and NF-κB signaling cascades.[3][4] Its activity is tightly regulated through protein-protein interactions and post-translational modifications.

In unstimulated cells, Tpl-2 exists in an inactive state, forming a stable ternary complex with NF-κB1 p105 and ABIN-2 (A20-binding inhibitor of NF-κB).[5][6] This complex is crucial for maintaining Tpl-2's stability and preventing its constitutive activity.[5][6] The interaction with p105 directly inhibits the kinase activity of Tpl-2.[2]

Activation of Tpl-2 is a multi-step process initiated by various stimuli, including lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), which signal through Toll-like receptors (TLRs) and other cytokine receptors.[3][7] Upon stimulation, the IκB kinase (IKK) complex phosphorylates p105, leading to its ubiquitination and subsequent proteasomal degradation.[2][7] This releases Tpl-2 from its inhibitory interaction, allowing for its activation and phosphorylation of downstream targets.[2][7]

Tpl-2 Signaling Pathways

Tpl-2 is a central regulator of two major signaling pathways that are fundamental to inflammation and cell proliferation: the MAPK/ERK pathway and the NF-κB pathway.

The MAPK/ERK Signaling Cascade

Upon activation, Tpl-2 directly phosphorylates and activates MEK1/2 (MAPK/ERK Kinase 1/2).[3][4] MEK1/2, in turn, phosphorylates and activates the extracellular signal-regulated kinases ERK1/2.[3][4] The Tpl-2/MEK/ERK pathway is essential for the production of pro-inflammatory cytokines, such as TNF-α.[8]

Crosstalk with the NF-κB Signaling Pathway

The activation of Tpl-2 is intrinsically linked to the NF-κB pathway through its interaction with p105. The IKK-mediated degradation of p105 not only releases Tpl-2 but also leads to the processing of p105 into the p50 subunit of NF-κB.[7] This allows p50 to dimerize with other Rel proteins and translocate to the nucleus to regulate gene expression.[7] Tpl-2 can also influence NF-κB activity through ERK-mediated phosphorylation of downstream components.

Role in Disease

Dysregulation of Tpl-2 signaling is implicated in a range of human diseases, most notably cancer and inflammatory disorders.

Tpl-2 in Cancer

The role of Tpl-2 in cancer is complex and appears to be context-dependent, with reports suggesting both oncogenic and tumor-suppressive functions.[7] Overexpression of Tpl-2 has been observed in several human cancers, including breast, gastric, and lung cancer, where it can promote cell proliferation, survival, and metastasis.[3][9] Conversely, in some contexts, loss of Tpl-2 has been shown to enhance tumorigenesis, suggesting a tumor-suppressive role.[7]

Table 1: Tpl-2 Expression in Human Cancers (Data from TCGA)

| Cancer Type | Tpl-2 (MAP3K8) Expression Status | Prognostic Significance (High Expression) |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Down-regulated in tumors | Poorer Overall Survival[10] |

| Mesothelioma (MESO) | Overexpressed in tumors | Better Overall Survival[10] |

| Skin Cutaneous Melanoma (SKCM) | Overexpressed in tumors | Better Overall Survival[10] |

| Thymoma (THYM) | Overexpressed in tumors | Poorer Overall Survival[10] |

| Gastric Cancer | Upregulated in tumors | Associated with poor prognosis[11] |

| Breast Cancer | Overexpressed in ~40% of cases | Associated with early-stage tumors[12] |

Tpl-2 in Inflammatory Diseases

Given its central role in mediating inflammatory responses, Tpl-2 is a key player in various inflammatory diseases. Tpl-2 knockout mice are resistant to endotoxin-induced septic shock and show reduced inflammation in models of inflammatory bowel disease and rheumatoid arthritis.[13] This highlights the potential of Tpl-2 inhibitors as therapeutic agents for these conditions.

Tpl-2 as a Therapeutic Target

The critical role of Tpl-2 in inflammation and cancer has made it an attractive target for drug development.[4] Several small molecule inhibitors of Tpl-2 have been developed and have shown efficacy in preclinical models of inflammatory diseases.

Table 2: Selected Tpl-2 Inhibitors and their Potency

| Inhibitor | IC₅₀ (Tpl-2) | Cellular Activity | Reference |

| Compound 1 | 1.6 nM | Inhibits LPS-induced TNF-α production in human whole blood (IC₅₀ = 0.3 µM) | [5] |

| Compound 2 | 50 nM | Inhibits LPS-induced TNF-α production in human monocytes (IC₅₀ = 0.7 µM) | [10] |

| Compound 3 | 2.5 nM | Inhibits LPS-induced TNF-α production in human whole blood (IC₅₀ = 0.1 µM) | [5] |

Experimental Protocols

Tpl-2 Kinase Assay

This protocol describes an in vitro kinase assay to measure the activity of Tpl-2 using MEK1 as a substrate.

Materials:

-

Active Tpl-2 enzyme

-

Recombinant inactive MEK1

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)

-

[γ-³²P]ATP or cold ATP

-

SDS-PAGE loading buffer

-

Phosphorimager or anti-phospho-MEK1/2 antibody for western blotting

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice, containing kinase assay buffer, inactive MEK1 (substrate), and active Tpl-2 enzyme.

-

Initiate the reaction by adding [γ-³²P]ATP or cold ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

If using [γ-³²P]ATP, expose the gel to a phosphor screen and analyze using a phosphorimager.

-

If using cold ATP, transfer the proteins to a PVDF membrane and perform a western blot using an antibody specific for phosphorylated MEK1/2.[14][15]

Immunoprecipitation of Tpl-2

This protocol outlines the steps for immunoprecipitating Tpl-2 from cell lysates.

Materials:

-

Cell lysate from cells expressing Tpl-2

-

Anti-Tpl-2 antibody (e.g., rabbit polyclonal)

-

Protein A/G agarose or magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

Procedure:

-

Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the anti-Tpl-2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the immunoprecipitated Tpl-2 from the beads using elution buffer or by boiling in SDS-PAGE loading buffer for downstream analysis like western blotting.[13][16][17][18]

Western Blotting for Tpl-2

This protocol details the detection of Tpl-2 protein levels by western blotting.

Materials:

-

Protein samples (cell lysates or immunoprecipitated Tpl-2)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-Tpl-2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Tpl-2 antibody (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[19][20][21][22]

siRNA-mediated Knockdown of Tpl-2

This protocol describes how to reduce the expression of Tpl-2 in cultured cells using small interfering RNA (siRNA).

Materials:

-

Tpl-2 specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Cultured cells

Procedure:

-

Seed the cells in a culture plate to achieve 30-50% confluency on the day of transfection.

-

In separate tubes, dilute the Tpl-2 siRNA (or control siRNA) and the transfection reagent in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complex to the cells and gently mix.

-

Incubate the cells for 24-72 hours.

-

Harvest the cells and analyze the knockdown efficiency by western blotting or qRT-PCR for Tpl-2 expression.[22]

Conclusion